Cytotoxicity: [Bpy]Br Is 2.0- to 2.5-Fold More Potent Than [Bmim]Br Across Three Human Cell Lines
A 2025 head-to-head study using real-time cell analysis (RTCA) compared the half-maximal inhibitory concentrations (IC₅₀) of 1-butylpyridinium bromide ([Bpy]Br) and 1-butyl-3-methylimidazolium bromide ([Bmim]Br) on three human cell lines. [Bpy]Br exhibited IC₅₀ values of 341.74 μmol/L (MCF-7), 333.27 μmol/L (HeLa), and 328.98 μmol/L (HEK293T). The corresponding [Bmim]Br IC₅₀ values were 841.86, 538.38, and 654.78 μmol/L, respectively, representing a 2.0- to 2.5-fold lower potency [1]. Flow cytometry further confirmed that [Bpy]Br induced stronger pro-apoptotic effects at equivalent concentrations: at 1000 μmol/L, [Bpy]Br reduced the live-cell population to 33.86% (MCF-7) and 38.32% (HeLa), while both ILs induced G0/G1 phase arrest and suppressed cyclin D1/CDK2/CDK4 expression [1]. This quantitative difference in intrinsic cytotoxicity is critical for two reasons: (1) it establishes that pyridinium and imidazolium head-groups are not toxicologically interchangeable even with identical anions and alkyl chains, and (2) it guides selection in applications where controlled cytotoxicity is a design parameter (e.g., anti-proliferative ILs) or, conversely, where low cytotoxicity is required (e.g., biocompatible solvents).
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | [Bpy]Br: 341.74 μmol/L (MCF-7), 333.27 μmol/L (HeLa), 328.98 μmol/L (HEK293T) |
| Comparator Or Baseline | [Bmim]Br: 841.86 μmol/L (MCF-7), 538.38 μmol/L (HeLa), 654.78 μmol/L (HEK293T) |
| Quantified Difference | 2.0- to 2.5-fold lower IC₅₀ for [Bpy]Br (higher cytotoxic potency) |
| Conditions | Real-time cell analysis (RTCA); human MCF-7, HeLa, and HEK293T cell lines; bromide anion constant across both ILs |
Why This Matters
The systematic 2- to 2.5-fold potency difference directly informs toxicity-risk-tiering during solvent selection and supports structure-activity-relationship-driven procurement of pyridinium ILs for anti-proliferative applications.
- [1] Gao, L.; Okoye, C.O.; Ezenwanne, B.C.; Jiang, J.; Wu, G.; Yu, L.; Du, D.; Xue, Y. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Arch. Ind. Hyg. Toxicol. 2025, 76 (3), 195–202. View Source
